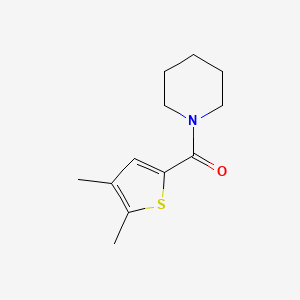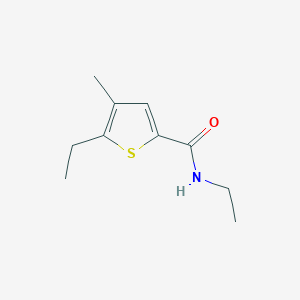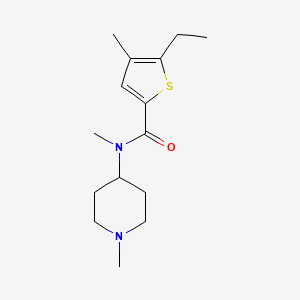
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone, also known as DMTP, is a chemical compound that belongs to the class of piperidinyl aryl ketones. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitter systems in the brain, including GABA, glutamate, and opioid receptors. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has a range of biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been shown to exhibit analgesic activity by reducing pain perception in animal models of pain. Additionally, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone also exhibits significant biological activity, making it a useful tool for investigating the mechanisms of various physiological processes. However, (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone. One area of interest is the development of novel drugs based on (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone for the treatment of various diseases, including epilepsy, chronic pain, and inflammation. Another area of interest is the use of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone as a building block for the synthesis of new organic molecules with potential applications in material science. Additionally, further studies are needed to fully understand the mechanisms of action of (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone and its potential toxicity.
Synthesemethoden
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 4,5-dimethyl-2-thiophenecarboxaldehyde with piperidine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities in animal models. (4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone has also been investigated for its potential use as a building block in the synthesis of organic molecules and as a precursor for the preparation of functional materials.
Eigenschaften
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-8-11(15-10(9)2)12(14)13-6-4-3-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWWDNJAKAVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)




![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)



![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
